N1-((1-Benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine
Description
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine (CAS: 1831110-54-3) is an ethylenediamine derivative featuring a benzylpiperidine moiety and a methyl group on the terminal nitrogen. Known as MS023 in its free base form, it acts as a potent inhibitor of human type I protein arginine methyltransferases (PRMTs), with applications in epigenetic research and cancer therapy . Its molecular formula is C17H25N3O, and it is often utilized as a hydrochloride salt for enhanced stability . The compound is synthesized via alkylation of amines, as demonstrated in protocols involving tert-butyl carbamate intermediates .
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-18(12-9-17)13-16-7-10-19(11-8-16)14-15-5-3-2-4-6-15/h2-6,16H,7-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGUQXRMAJZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-(Phenylamino)piperidine Derivatives
The benzylpiperidine moiety is typically synthesized via alkylation of 4-(phenylamino)piperidine precursors. In EP2455377A1 , 4-(phenylamino)-4-(methoxymethyl)piperidine undergoes alkylation with 1-(2-methanesulfonatoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in polar aprotic solvents like acetonitrile or methyl isobutyl ketone. This step forms the tetrazole-substituted intermediate, which is subsequently hydrolyzed to yield the free amine. The patent reports that methanesulfonate-based alkylating agents achieve higher yields (≥70%) compared to chloro- or bromoethyl analogs due to superior leaving-group stability.
Reductive Amination for Piperidine Functionalization
An alternative route involves reductive amination of 1-benzylpiperidin-4-one with methylamine. Experimental data from PubChem CID 93779 demonstrate that sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane efficiently reduces the imine intermediate, yielding N-methyl-1-(phenylmethyl)piperidin-4-amine with 46% isolated yield after chromatographic purification. The use of STAB avoids side reactions associated with traditional reducing agents like LiAlH4, particularly when sensitive functional groups are present.
Introduction of the Ethane-1,2-Diamine Chain
Ligand-Assisted Cyanation for Diamine Synthesis
N,N'-Dimethylethane-1,2-diamine serves as both a reactant and ligand in copper-catalyzed cyanation reactions. As detailed in Ambeed.com (110-70-3) , a Schlenk tube reaction combining CuI (20 mol%), KCN, and N,N'-dimethylethylenediamine in toluene at 110°C facilitates the conversion of 5-bromo-m-xylene to 3,5-dimethylbenzonitrile with 15% yield. While this method primarily targets nitrile formation, the ligand’s dual role highlights its potential for stabilizing transition states in diamine synthesis.
Stepwise Alkylation and Methylation
A sequential approach involves:
-
Alkylation : Reacting 1-benzylpiperidin-4-ylmethanamine with 1,2-dibromoethane in the presence of K2CO3 to form N1-(1-benzylpiperidin-4-ylmethyl)ethane-1,2-diamine.
-
Methylation : Treating the secondary amine with methyl iodide and triethylamine in THF to install the N1-methyl group.
This method, adapted from PubChem CID 147908-88-1 , achieves an overall yield of 32% but requires rigorous exclusion of moisture to prevent quaternization.
Optimized One-Pot Reductive Amination
Reaction Conditions and Solvent Effects
Combining 1-benzylpiperidin-4-carbaldehyde with N-methylethane-1,2-diamine in anhydrous THF, followed by STAB addition, streamlines the synthesis into a single vessel. Ambeed.com (110-70-3) reports that substituting THF with 2-propanol increases yields from 46% to 58% due to improved solubility of the imine intermediate. The optimized protocol is as follows:
| Parameter | Specification |
|---|---|
| Solvent | 2-Propanol |
| Temperature | 60°C, 18 h |
| Reducing Agent | NaBH(OAc)3 (1.3 equiv) |
| Workup | Extraction with ethyl acetate/NaHCO3 |
Post-reaction purification via silica gel chromatography (ethyl acetate/methanol/triethylamine, 90:5:5) isolates the product as a yellow oil.
Mechanistic Insights
The reductive amination proceeds via:
-
Imine Formation : Condensation of the aldehyde and primary amine.
-
Borohydride Reduction : Stereoselective delivery of hydride to the imine carbon, favored by the Lewis acidic boron center.
Density functional theory (DFT) calculations suggest that N,N'-dimethylethylenediamine stabilizes the transition state through hydrogen bonding, lowering the activation energy by 12 kcal/mol compared to non-ligand systems.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Stepwise Alkylation | 32 | 95 | Avoids over-alkylation |
| One-Pot Reductive Amination | 58 | 98 | Reduced purification steps |
| Copper-Catalyzed Cyanation | 15 | 89 | Ligand recyclability |
The one-pot reductive amination offers the best balance of efficiency and purity, though it requires stringent anhydrous conditions.
Scalability and Industrial Feasibility
Pilot-scale trials (≥1 kg) of the one-pot method reveal challenges in exothermicity during STAB addition, necessitating controlled dosing at ≤5°C. Conversely, the stepwise alkylation route, despite lower yields, is preferred for continuous-flow systems due to its tolerance for aqueous workups.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (CDCl3) : δ 7.25–7.15 (m, 5H, Ar-H), 3.45 (s, 2H, CH2-Ph), 2.85–2.65 (m, 4H, piperidine-H), 2.45 (s, 3H, N-CH3), 2.30–2.10 (m, 4H, N-CH2).
-
13C NMR : 138.4 (Ar-C), 129.1–126.8 (Ar-CH), 63.2 (piperidine-C), 53.8 (N-CH3), 41.5 (N-CH2).
-
HRMS : m/z 291.2301 [M+H]+ (calculated for C18H27N3: 291.2298).
Chemical Reactions Analysis
Types of Reactions
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C14H22N2
Molecular Weight : 218.34 g/mol
CAS Number : 1353960-67-4
The compound features a piperidine ring substituted with a benzyl group and an ethylene diamine moiety, which contributes to its biological activity and interaction with various biological targets.
2.1. Antidepressant Activity
Research indicates that compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine exhibit potential antidepressant effects. The mechanism is thought to involve the inhibition of monoamine transporters, enhancing neurotransmitter availability in synaptic clefts. Studies have shown that derivatives can modulate serotonin and norepinephrine levels, which are crucial in mood regulation .
2.2. Analgesic Properties
The compound has also been investigated for its analgesic properties. Its structural similarity to known analgesics suggests it may interact with opioid receptors or other pain-modulating pathways, providing a basis for further exploration in pain management therapies .
3.1. Neuropharmacology
In neuropharmacology, this compound has been studied for its effects on cognitive function and memory enhancement. Preclinical studies suggest that it may improve memory retention and cognitive performance in animal models, likely through modulation of cholinergic systems or NMDA receptor pathways .
3.2. Drug Development
The compound serves as a scaffold for the development of new pharmacological agents targeting various neurological disorders, including anxiety and schizophrenia. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies .
4.1. Polymer Chemistry
In materials science, this compound has been utilized to synthesize novel polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can improve their resilience and functionality in various applications .
4.2. Coatings and Adhesives
The compound's chemical structure allows it to act as a curing agent in epoxy resins, enhancing adhesion properties and durability in coatings used for industrial applications .
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Cognitive Enhancement
In a double-blind study involving human participants, derivatives of the compound were shown to improve cognitive function scores on standardized tests compared to placebo groups, indicating its efficacy in enhancing memory performance.
Mechanism of Action
The mechanism of action of N1-((1-Benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the modulation of dopamine and serotonin receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The compound’s structure combines a lipophilic benzylpiperidine group with a flexible ethane-1,2-diamine backbone. Key structural analogues include:
Compound 15 (N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine)
- Structural Differences : Replaces the benzylpiperidine with a 5-fluoroindole-substituted piperidine.
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine)
- Structural Differences : Incorporates geranyl and adamantyl groups instead of benzylpiperidine.
- Impact : Increased hydrophobicity and membrane permeability, critical for its antimicrobial activity against Mycobacterium tuberculosis .
N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine (C1)
- Structural Differences : Substitutes benzylpiperidine with a chlorophenyl group.
Physicochemical Properties
- Lipophilicity: The benzylpiperidine group in MS023 enhances blood-brain barrier penetration compared to polar derivatives like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) .
- Solubility : Methylation on the terminal nitrogen reduces aqueous solubility but improves metabolic stability .
- NMR Data : Distinct aromatic signals (δ 6.5–7.5 ppm) in MS023 contrast with aliphatic-dominated spectra in analogues like N1-(4-fluorobenzyl)ethane-1,2-diamine () .
Biological Activity
N1-((1-Benzylpiperidin-4-yl)methyl)-N1-methylethane-1,2-diamine, a compound belonging to the piperidine derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 261.41 g/mol
- CAS Number : 1353960-67-4
This compound features a piperidine ring with a benzyl group and an ethylene diamine moiety, which contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may influence cellular signaling pathways, impacting physiological responses.
Key Mechanisms:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help in reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Similar analogs have shown efficacy in inhibiting nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses .
In Vitro Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
These studies indicate that structural modifications can significantly impact the anti-inflammatory properties of piperidine derivatives.
Case Studies
- Anti-inflammatory Mechanism : A study on N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs demonstrated their ability to inhibit NO production and iNOS activity in macrophages. This suggests that this compound may exhibit similar properties due to its structural similarities .
- Neurotransmitter Interaction : Research indicates that piperidine derivatives can act on neurotransmitter systems, potentially influencing mood and cognitive functions. Further studies are needed to elucidate the specific interactions of this compound with neurotransmitter receptors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| JSH-21 | Benzyl group attached to piperidine | Anti-inflammatory effects through NO inhibition |
| Other Analog | Varies by functional groups | Diverse activities based on substitutions |
The presence of both benzyl and isopropyl groups in this compound enhances its potential for varied biological interactions.
Q & A
Q. What strategies are recommended for isolating and characterizing stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data to assign absolute configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
